Azithromycin E

Descripción general

Descripción

Synthesis Analysis

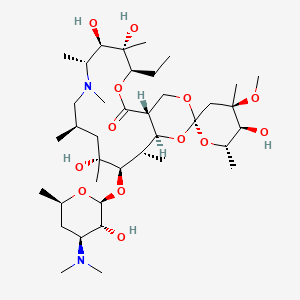

A novel azithromycin analog was obtained via Barton–McCombie oxidation during which an unprecedented epimerization on the cladinose sugar occurs . The structure was thoroughly investigated using NMR spectroscopy and compared to the natural epimer .Molecular Structure Analysis

Azithromycin has a molecular formula of C38H72N2O12 and an average mass of 748.984 Da . The predominant molecular structure in solution is a prerequisite for an understanding of the interactions of the drug in biological media .Chemical Reactions Analysis

The common spectrophotometric reactions used for the determination of Azithromycin were oxidative coupling, charge transfer complex, metal complex and ion-pairing reactions .Physical And Chemical Properties Analysis

Azithromycin’s predominant molecular structure in solution is a prerequisite for an understanding of the interactions of the drug in biological media . The heavy atoms’ conformation is reasonably similar in the solid-state and chloroform solution .Aplicaciones Científicas De Investigación

Azithromycin E in Treating Gram-negative Pathogens

Azithromycin E has been utilized in some countries to treat infections caused by Gram-negative pathogens like Escherichia coli . Studies aim to analyze the levels and mechanisms of azithromycin resistance in E. coli, focusing on chromosomal mutations and the presence of resistance genes .

Azithromycin E and COVID-19 Management

During the COVID-19 pandemic, azithromycin has been widely used in the management of the disease. A systematic review and meta-analysis have been conducted to summarize the beneficial and adverse effects of azithromycin in patients with COVID-19 .

Enhancing Antibacterial Activity of Azithromycin E

Research has been directed towards exploring the synergistic effect of azithromycin when combined with other compounds. For instance, studies have investigated its combined effect with PAβN on multidrug-resistant (MDR) E. coli strains to boost its antibacterial activity .

Mecanismo De Acción

Target of Action

Azithromycin E, a macrolide antibiotic, primarily targets the 23S rRNA of the bacterial 50S ribosomal subunit . This ribosomal subunit plays a crucial role in protein synthesis in bacteria .

Mode of Action

Azithromycin E interacts with its target by binding to the 23S rRNA of the bacterial 50S ribosomal subunit . This binding inhibits the transpeptidation/translocation step of protein synthesis and prevents the assembly of the 50S ribosomal subunit . As a result, it stops bacterial protein synthesis, leading to the inhibition of bacterial growth and multiplication .

Biochemical Pathways

The primary biochemical pathway affected by Azithromycin E is the bacterial protein synthesis pathway . By inhibiting this pathway, Azithromycin E disrupts the normal functioning of bacteria, preventing their growth and multiplication .

Pharmacokinetics

Azithromycin E exhibits unique pharmacokinetic properties. It is mainly eliminated unchanged in the faeces via biliary excretion and transintestinal secretion . Urinary excretion is a minor elimination route, with about 6% of an oral dose and 12% of an intravenous dose recovered unchanged in urine . The mean terminal elimination half-life of Azithromycin E is 2 to 4 days . These properties impact the bioavailability of Azithromycin E, allowing it to maintain effective concentrations in the body over a prolonged period.

Result of Action

The primary result of Azithromycin E’s action is the inhibition of bacterial growth and multiplication . By binding to the 23S rRNA of the bacterial 50S ribosomal subunit and inhibiting protein synthesis, Azithromycin E effectively treats a variety of bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Azithromycin E. For instance, temperature variations can affect the degradation of Azithromycin E in soil microbial communities . Additionally, the presence of other substances, such as phenolic waste, can also impact the degradation and efficacy of Azithromycin E .

Safety and Hazards

Direcciones Futuras

The results of a systematic review do not support the use of azithromycin in the management of COVID-19 . Future research on treatment for patients with COVID-19 may need to focus on other drugs . The association of azithromycin with improved outcome in patients with other viral pneumonias, and in those with acute lung injury admitted in intensive care, has also been reported .

Propiedades

IUPAC Name |

(1R,4R,4'R,5S,5'S,6R,6'S,7R,10R,12R,13R,14S,15S,17S)-13-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,12-tetrahydroxy-4'-methoxy-4',5,6',7,8,10,12,14-octamethylspiro[3,16,18-trioxa-8-azabicyclo[13.4.0]nonadecane-17,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O13/c1-14-27-37(9,46)30(42)23(5)40(12)17-20(2)16-35(7,45)32(51-34-28(41)26(39(10)11)15-21(3)49-34)22(4)29-25(33(44)50-27)18-48-38(53-29)19-36(8,47-13)31(43)24(6)52-38/h20-32,34,41-43,45-46H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28-,29+,30-,31+,32-,34+,35-,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNULYJBDEWDIQZ-XVXDYBIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210158 | |

| Record name | Azithromycin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

612534-95-9 | |

| Record name | Azithromycin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612534959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZITHROMYCIN E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/179R9Z45SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Azithromycin and how does it affect bacteria? [, ]

A1: Azithromycin is a macrolide antibiotic that exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. [, ] This binding inhibits protein synthesis, a crucial process for bacterial growth and survival. [, ] Specifically, Azithromycin prevents the translocation step of protein synthesis, which is the movement of the ribosome along the messenger RNA (mRNA) molecule. This blockage effectively halts the production of essential proteins, leading to bacterial growth arrest or death. [, ]

Q2: Several studies mention Azithromycin resistance. What are the primary mechanisms bacteria use to develop resistance against this antibiotic? [, , ]

A2: Bacteria have evolved various strategies to counteract Azithromycin's effects, leading to resistance. One prominent mechanism involves modifications of the ribosomal target site, specifically the 23S rRNA within the 50S ribosomal subunit. [, , ] These modifications hinder Azithromycin binding, rendering the drug ineffective in halting protein synthesis. Another mechanism involves the active efflux of the antibiotic from the bacterial cell, preventing it from reaching its target and exerting its inhibitory action. [, , ] These resistance mechanisms pose significant challenges in treating bacterial infections and highlight the need for new therapeutic strategies.

Q3: The research mentions "Point-of-care testing for Antimicrobial Resistance (POCTR)". How can this technology impact the use of Azithromycin in treating Neisseria gonorrhoeae infections? []

A3: POCTR technologies hold promise for optimizing Azithromycin use and combating antimicrobial resistance in Neisseria gonorrhoeae infections. [] By rapidly identifying resistance to Azithromycin at the point of care, clinicians can make informed decisions about appropriate treatment regimens. [] This targeted approach can help preserve Azithromycin's efficacy by avoiding its unnecessary use in resistant strains, thus slowing down the development and spread of resistance. [] Moreover, POCTR can facilitate the identification of susceptible strains, allowing for effective monotherapy with Azithromycin and potentially reducing treatment costs and side effects associated with combination therapies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B1376039.png)

![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)

![1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1376047.png)

![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)

![tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate](/img/structure/B1376056.png)

![Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376061.png)